
2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom and a triazole ring with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 6-chloropyridazine with appropriate triazole precursors under controlled conditions. One common method involves the cyclization of 6-chloropyridazine derivatives with hydrazine and subsequent reaction with acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Pyridazines: Products where the chlorine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states.
Schiff Bases: Formed through condensation reactions with carbonyl compounds.
Aplicaciones Científicas De Investigación
2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with receptor-ligand interactions . The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyridazin-3-yl Derivatives: Compounds like 6-chloropyridazin-3-yl hydrazine and 6-chloropyridazin-3-yl pivalamide.
Triazole Derivatives: Compounds such as 1,2,3-triazole-4-carboxylic acid and its various substituted forms.
Uniqueness
2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its combined pyridazine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to simpler analogs .
Propiedades
Fórmula molecular |
C8H6ClN5O2 |
|---|---|
Peso molecular |
239.62 g/mol |
Nombre IUPAC |
2-(6-chloropyridazin-3-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClN5O2/c1-4-7(8(15)16)13-14(12-4)6-3-2-5(9)10-11-6/h2-3H,1H3,(H,15,16) |
Clave InChI |
FRKNEYVULCJIRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=C1C(=O)O)C2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11791976.png)
![2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791981.png)

![4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11791989.png)
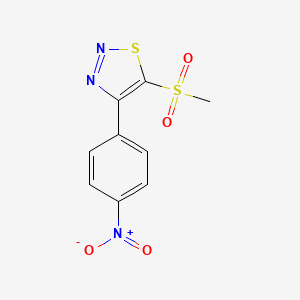
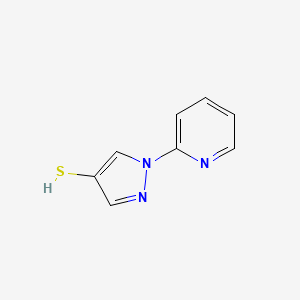
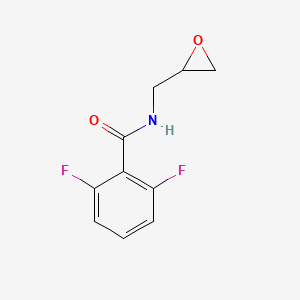
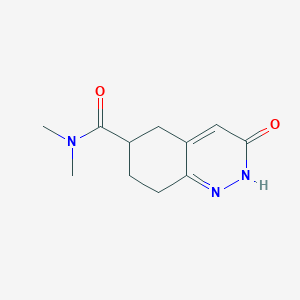
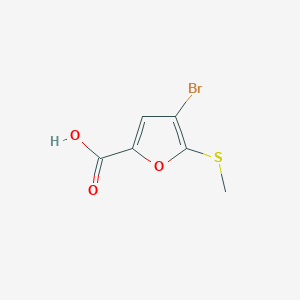
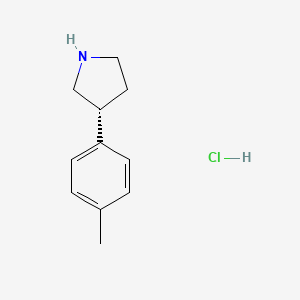
![(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792014.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792017.png)
